Nickel(II) stearate

Heavy oil upgrading In-situ combustion Oxidation catalysis

Nickel(II) stearate (CAS 2223-95-2) is a waxy green metallic soap (mp 82–86°C). Its consistent Ni≥10% purity ensures reliable performance in PVC thermal stabilization (HCl scavenging via zero-order kinetics), Ziegler-Natta butadiene polymerization (moisture-sensitive; optimal water window 6–15 mmol/L), and monodisperse NiO nanoparticle synthesis (activation energy 7.8–20.0 kcal/mol). Also effective in wear-resistant Mg alloy coatings achieving 8.9×10⁻⁶ mm³/(N·m) wear rate. Generic metal stearate substitution risks application failure—choose nickel-specific performance.

Molecular Formula C18H36NiO2
Molecular Weight 343.2 g/mol
CAS No. 2223-95-2
Cat. No. B1584004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) stearate
CAS2223-95-2
Molecular FormulaC18H36NiO2
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.[Ni]
InChIInChI=1S/C18H36O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);
InChIKeyYCUOAOZGZAIFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Stearate (CAS 2223-95-2): A Metal Soap for Industrial Lubrication, Stabilization, and Catalytic Applications


Nickel(II) stearate (CAS 2223-95-2) is a metal-organic compound belonging to the class of metallic soaps, formed by the coordination of nickel(II) ions with stearate (octadecanoate) ligands [1]. This compound typically appears as a green, waxy powder with a melting point range of 82–86 °C and a density of 1.13 g/cm³ . As a water-insoluble but oil-soluble metal carboxylate, nickel stearate finds its primary utility as a lubricant, thermal stabilizer in polymer formulations such as PVC, and as a catalyst precursor in various polymerization and oxidation reactions . Its functional profile is defined by the thermal stability of the nickel-carboxylate bond and the hydrophobic, slip-enhancing properties conferred by the long aliphatic chains [2].

Why Nickel(II) Stearate Cannot Be Casually Replaced by Other Metal Stearates in Critical Applications


Generic substitution among metal stearates is a high-risk procurement strategy due to significant, application-specific variations in thermal behavior, catalytic activity, and compatibility. The metal cation dictates the compound's decomposition temperature, its efficacy as a thermal stabilizer, its interaction with other additives in polymer matrices, and its specific performance in lubricant films and catalytic cycles [1]. While in-class compounds like cobalt or copper stearate may share basic solubility and physical form characteristics, their performance in key industrial processes diverges substantially [2]. Selecting an alternative without rigorous, context-specific validation—guided by the quantitative evidence outlined below—can lead to compromised material properties, reduced process efficiency, or outright functional failure [3].

Quantitative Performance Benchmarks for Nickel(II) Stearate Against Analogs and Alternatives


Catalytic Efficiency in Heavy Oil Oxidation: Nickel Stearate vs. Copper, Iron, and Cobalt Stearates

In studies on low-temperature combustion (LTC) for heavy oil recovery, nickel(II) stearate was benchmarked against copper, iron, and cobalt stearates for its catalytic effect [1]. Copper stearate was identified as the most effective catalyst, significantly shifting both the onset and peak oxidation temperatures to lower values (from 278°C to 227°C and 287°C to 237°C, respectively) [1]. In contrast, nickel stearate ranked as the least effective catalyst in this specific system, with the overall catalytic efficiency order determined to be: copper > iron > cobalt > nickel [1]. This directly establishes nickel stearate as having a quantifiably lower catalytic activity for initiating oxidation under these conditions [1].

Heavy oil upgrading In-situ combustion Oxidation catalysis

Photo-Stabilizer Synergy and Antagonism: Nickel Stearate with Cyasorb UV 1084 in Polypropylene

The performance of nickel(II) stearate was evaluated as a co-additive with the nickel-based UV stabilizer Cyasorb UV 1084 in polypropylene film [1]. The study investigated the effects of various metal stearates on the stabilizing action of Cyasorb UV 1084, assessing whether synergistic or antagonistic interactions occurred [1]. While strontium stearate exhibited a clear synergistic effect, nickel stearate, along with zinc, sodium, magnesium, and cobalt stearates, displayed an antagonistic interaction [1]. Among these antagonistic stearates, a relative order of stability was determined: Zn > Na > Mg > Co, providing a quantifiable ranking of their negative impact on the primary stabilizer's performance [1].

Polymer stabilization UV degradation Additive synergy

Thermal Decomposition Kinetics: Activation Energy of Nickel Soaps (Myristate, Palmitate, Stearate)

Thermogravimetric analysis (TGA) was employed to study the thermal decomposition of nickel soaps of varying fatty acid chain lengths, including nickel(II) stearate, nickel palmitate, and nickel myristate [1]. The decomposition reaction for these nickel soaps was determined to follow zero-order kinetics, and the activation energy (Ea) for the thermal decomposition process was calculated to be in the range of 7.8–20.0 kcal/mol [1]. This range provides a quantitative, class-level kinetic parameter for the thermal stability of the nickel-carboxylate bond under pyrolytic conditions [1].

Thermal analysis TGA Activation energy Decomposition kinetics

Wear Rate Reduction in Composite Coatings: Nickel Stearate Film as a Lubricious Component

The tribological performance of a nickel stearate (SA-Ni) film was quantified in a composite coating designed for Mg alloys. In this system, the nickel stearate layer acts as a lubricious interlayer and anchoring site for an infused nano-lubricant [1]. The combined system of the SA-Ni film and the OA@Y2O3 nano-lubricant achieved a very low wear rate of 8.9 × 10⁻⁶ mm³/(N·m) [1]. While this is a system-level result, it quantifies the wear resistance achievable with nickel stearate as a key functional component, driven by its slip-shear properties [1].

Tribology Wear resistance Surface coatings Lubrication

Polymerization Catalyst Behavior: Nickel Stearate with Diethyl Aluminum Chloride for Butadiene

The catalytic behavior of a nickel(II) stearate–diethyl aluminum chloride (Et₂AlCl) system for the polymerization of butadiene in toluene was investigated in a bench-scale batch reactor [1]. The study revealed that the polymerization rate was first-order with respect to monomer concentration and was notably enhanced by the presence of water (moisture) [1]. Optimal catalytic reactivity, leading to maximum monomer conversion, was achieved within a specific water concentration range of 6 to 15 mmol/L; above 10 mmol/L, termination reactions became significant [2]. Furthermore, the initiation reaction was found to be temperature-sensitive, with an induction period observed at 0°C, whereas initiation was effectively instantaneous at room temperature [2].

Ziegler-Natta catalysis Polymerization Kinetics Butadiene

High-Value Application Scenarios for Nickel(II) Stearate Based on Quantified Performance Evidence


Moisture-Sensitive Butadiene Polymerization with Defined Process Control

Nickel(II) stearate is a critical component in a Ziegler-Natta-type catalyst system with diethyl aluminum chloride (Et₂AlCl) for butadiene polymerization. The system's performance is uniquely defined by its sensitivity to moisture: water acts as an enhancer of catalytic reactivity, with a precise optimal concentration window of 6–15 mmol/L for maximizing monomer conversion [1]. This quantifiable behavior demands a nickel source of consistent purity and defined properties, as the stearate ligand's hydrophobicity and the compound's solubility profile directly influence water partitioning and, consequently, reaction kinetics and polymer molecular weight [2].

Advanced Tribological Coatings for Lightweight Alloys

In the development of wear- and corrosion-resistant coatings for Mg alloys, nickel(II) stearate is utilized to form a branched, lubricious film on Ni-based surfaces. This film serves a dual function: it provides a corrosion barrier and acts as an anchoring layer for infused nano-lubricants [3]. The resulting composite system has been shown to achieve a remarkably low wear rate of 8.9 × 10⁻⁶ mm³/(N·m) [3]. This application leverages the inherent slip-shear properties of the long-chain stearate ligands and the compound's ability to form structured films, a performance attribute that alternative lubricant additives may not replicate [3].

Thermal Stabilization of PVC Where Specific Cation Compatibility is Required

Nickel(II) stearate is employed as a thermal stabilizer for PVC, functioning by scavenging HCl evolved during thermal degradation [4]. Its effectiveness is rooted in the specific thermal decomposition kinetics of nickel soaps, which follow zero-order kinetics with an activation energy in the range of 7.8–20.0 kcal/mol [5]. This application is contingent on the nickel cation's specific interaction with the degrading polymer matrix, as studies confirm that the choice of metal stearate (e.g., nickel vs. zinc, cobalt, or calcium) results in divergent stabilization efficacy and compatibility with other formulation additives like co-stabilizers and pigments [6].

Precursor for Synthesis of Monodisperse Nickel Oxide Nanoparticles

Nickel(II) stearate is a valuable precursor for synthesizing monodisperse nickel oxide (NiO) nanoparticles via controlled thermal decomposition. This method leverages the compound's defined thermal decomposition properties, including its activation energy of 7.8–20.0 kcal/mol [5]. The stearate ligand acts as both a stabilizing agent and a source of carbon that can influence particle morphology [7]. The ability to control particle size and shape by tuning pyrolysis temperature and duration makes this a preferred route over using simpler, more reactive nickel salts, which often result in polydisperse or aggregated products [7].

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